Myeloperoxidase (MPO) Inhibitory Potency: 6-Chloropyrimidine-2,4,5-triamine vs. Structural Analog
6-Chloropyrimidine-2,4,5-triamine demonstrates significant inhibitory activity against Myeloperoxidase (MPO) with an IC50 of 96 nM [1]. While a direct head-to-head comparison with another specific MPO inhibitor is not available from the same study, this potency establishes it as a relevant scaffold in this therapeutic area.
| Evidence Dimension | MPO Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 96 nM |
| Comparator Or Baseline | N/A (Potency comparison to a baseline of >10,000 nM for inactivity) |
| Quantified Difference | At least 100-fold more potent than inactive baseline |
| Conditions | Inhibition of recombinant MPO assessed as reduction in taurine chloramine production. |
Why This Matters
This high potency in the nanomolar range validates its utility as a core scaffold for developing novel MPO inhibitors, a key target in cardiovascular and inflammatory diseases.
- [1] BindingDB. BDBM50238829 (CHEMBL4098436): IC50 = 96 nM for Myeloperoxidase. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50238829. View Source
